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Introduction
Cuproptosis is a recently identified form of regulated cell death characterized by its

dependence on intracellular copper levels. This novel pathway is initiated by the accumulation

of copper, which leads to the aggregation of lipoylated mitochondrial enzymes, proteotoxic

stress, and ultimately, cell demise. The discovery of cuproptosis has opened new avenues for

therapeutic intervention, particularly in oncology. Small molecules that can modulate

intracellular copper concentrations, known as copper ionophores, are at the forefront of this

research. This technical guide provides an in-depth analysis of UM4118, a novel copper

ionophore, and its role in inducing cuproptosis, with a specific focus on its mechanism of action

in acute myeloid leukemia (AML).

UM4118: A Potent Inducer of Cuproptosis
UM4118 has been identified as a potent and specific copper ionophore that triggers a

mitochondrial-based, non-canonical form of cell death consistent with cuproptosis.[1][2] Its

mechanism of action is intrinsically linked to its ability to transport copper ions across cellular

membranes, leading to an increase in intramitochondrial copper concentration.

Mechanism of Action
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The primary mechanism by which UM4118 induces cuproptosis involves the following key

steps:

Increased Intracellular Copper: As a copper ionophore, UM4118 facilitates the transport of

copper ions into the cell and specifically into the mitochondria.[1][3]

Aggregation of Lipoylated Proteins: The elevated mitochondrial copper levels lead to the

aggregation of essential lipoylated enzymes of the tricarboxylic acid (TCA) cycle, most

notably dihydrolipoamide S-acetyltransferase (DLAT).[1][3] This aggregation is a hallmark of

cuproptosis.

Induction of Proteotoxic Stress: The aggregation of DLAT and other lipoylated proteins

disrupts mitochondrial function and induces proteotoxic stress, leading to a cascade of

events that culminate in cell death.[1]

Synthetic Lethality with SF3B1 Mutations: A pivotal finding is the heightened sensitivity of

cancer cells harboring mutations in the splicing factor 3B subunit 1 (SF3B1) to UM4118-

induced cuproptosis. This vulnerability is created by the SF3B1 mutation-induced missplicing

and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7. The resulting

iron-sulfur cluster deficiency potentiates the cytotoxic effects of copper overload.[1][2][3]

Quantitative Data
The following tables summarize the quantitative data from key experiments demonstrating the

efficacy and mechanism of UM4118 in inducing cuproptosis in acute myeloid leukemia (AML)

cells.
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Cell Line /
Condition

IC50 (nM) of
UM4118

Fold Change vs.
Wild-Type

Reference

OCI-AML5 (Wild-

Type)
100 - 300 - [1]

OCI-AML5 +

shABCB7
< 100 > 2x more sensitive [1]

K562 (SF3B1-WT) ~150 - [1]

K562 (SF3B1-K700E) ~50 3x more sensitive [1]

Primary AML (SF3B1-

mutated)

Significantly lower

than WT
- [1]

Table 1: In Vitro Efficacy of UM4118 in AML Cell Lines. This table presents the half-maximal

inhibitory concentration (IC50) values of UM4118 in various AML cell lines, highlighting the

increased sensitivity of cells with SF3B1 mutations or ABCB7 knockdown.

Cell Line Treatment
Fold Increase in
Intramitochondrial
Copper

Reference

OCI-AML5
UM4118 (300 nM,

16h)
~2.5 [1]

OCI-AML5
UM4118 (300 nM) +

Copper (1 µM)
~4.0 [1]

Table 2: UM4118-Mediated Increase in Intramitochondrial Copper. This table quantifies the

increase in copper concentration within the mitochondria of OCI-AML5 cells following treatment

with UM4118, as measured by ICP-MS.
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Cell Line Treatment
Change in Oxygen
Consumption Rate
(OCR)

Reference

OCI-AML5
UM4118 (300 nM,

24h)
Significant Decrease [3]

Table 3: Effect of UM4118 on Mitochondrial Respiration. This table shows the impact of

UM4118 on the oxygen consumption rate in OCI-AML5 cells, indicating a disruption of

mitochondrial respiration.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay
Objective: To determine the cytotoxic effect of UM4118 on AML cells.

Method:

Seed AML cells (e.g., OCI-AML5, K562) in 96-well plates at a density of 10,000 cells per

well.

Treat the cells with a serial dilution of UM4118 for 72 hours.

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

Measure luminescence using a plate reader to determine the number of viable cells.

Calculate IC50 values using a non-linear regression analysis.

Intracellular Copper Measurement by ICP-MS
Objective: To quantify the change in intramitochondrial copper concentration following

UM4118 treatment.

Method:
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Treat AML cells with UM4118 with or without copper supplementation for the desired time.

Harvest the cells and perform mitochondrial isolation using a commercially available kit.

Digest the mitochondrial pellets with nitric acid.

Analyze the digested samples using inductively coupled plasma mass spectrometry (ICP-

MS) to determine the copper concentration.

Normalize the copper concentration to the protein content of the mitochondrial extract.

Detection of DLAT Aggregation by Immunofluorescence
Objective: To visualize the aggregation of the lipoylated protein DLAT, a hallmark of

cuproptosis.

Method:

Culture AML cells on coverslips and treat with UM4118.

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.1% Triton X-100.

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

Incubate the cells with a primary antibody against DLAT.

Wash and incubate with a fluorescently labeled secondary antibody.

Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

Visualize and capture images using a fluorescence microscope.

CRISPR-Cas9 Loss-of-Function Screen
Objective: To identify genes that, when knocked out, confer resistance or sensitivity to

UM4118.
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Method:

Transduce Cas9-expressing AML cells with a genome-wide sgRNA library.

Select for transduced cells using an appropriate antibiotic.

Treat the cell population with UM4118 at a concentration that inhibits the growth of the

majority of cells.

Collect surviving cells and isolate genomic DNA.

Amplify the sgRNA sequences by PCR and perform next-generation sequencing.

Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the

UM4118-treated population compared to a control population.

Oxygen Consumption Rate (OCR) Assay
Objective: To measure the effect of UM4118 on mitochondrial respiration.

Method:

Seed AML cells in a Seahorse XF96 cell culture microplate.

Treat the cells with UM4118 for the desired duration.

Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

This involves the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

Measure the oxygen consumption rate (OCR) in real-time using a Seahorse XF Analyzer.

Analysis of ABCB7 Missplicing by RT-PCR
Objective: To detect the presence of misspliced ABCB7 mRNA in SF3B1-mutated cells.

Method:

Isolate total RNA from SF3B1-wild-type and SF3B1-mutated AML cells.
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Synthesize cDNA using reverse transcriptase and random primers.

Perform PCR using primers that flank the region of ABCB7 known to be misspliced in

SF3B1-mutant cells.

Analyze the PCR products by agarose gel electrophoresis to visualize differences in

amplicon size between the wild-type and mutant cells.

Visualizations
Signaling Pathway of UM4118-Induced Cuproptosis
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Caption: Signaling pathway of UM4118-induced cuproptosis.
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Experimental Workflow for Assessing UM4118 Efficacy
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Caption: Experimental workflow for evaluating UM4118.
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Caption: SF3B1 mutation enhances UM4118 sensitivity.
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Conclusion
UM4118 is a novel and potent copper ionophore that effectively induces cuproptosis in cancer

cells, particularly in the context of SF3B1-mutated acute myeloid leukemia. Its mechanism of

action, centered on the elevation of intramitochondrial copper and the subsequent aggregation

of lipoylated proteins, provides a clear rationale for its therapeutic potential. The synthetic lethal

interaction with SF3B1 mutations highlights a promising biomarker-driven strategy for patient

stratification in future clinical investigations. The detailed experimental protocols and

quantitative data presented in this guide offer a comprehensive resource for researchers and

drug development professionals working to advance cuproptosis-inducing agents like UM4118
into the clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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